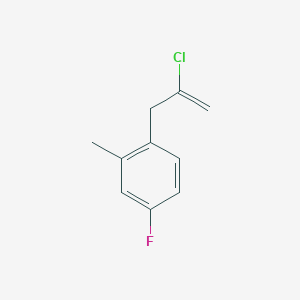
2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene (abbreviated as 2C3F2MPP) is a synthetic molecule containing a chlorine atom and a fluorine atom, and is used in scientific research. It is a colorless liquid at room temperature with a boiling point of approximately 154°C and a melting point of -50°C. It has a purity of 97% and is soluble in most organic solvents.
Mecanismo De Acción
2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene, 97% has been found to interact with several different proteins and enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other compounds. It is thought to interact with the active site of the enzyme, resulting in a change in the structure of the enzyme and its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene, 97% are not yet fully understood. However, it has been found to have an inhibitory effect on cytochrome P450, which can lead to a decrease in the metabolism of certain drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene, 97% in laboratory experiments include its high purity, low cost, and ease of synthesis. However, it should be noted that 2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene, 97% is a volatile compound and should be handled with care to avoid inhalation or contact with the skin.
Direcciones Futuras
Future research into 2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene, 97% could involve studying its interactions with other proteins and enzymes, as well as examining its effects on the metabolism of drugs and other compounds. Additionally, further studies could be conducted to determine the structure and function of proteins affected by 2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene, 97%. Additionally, further studies could be conducted on the synthesis of new compounds and catalysts using 2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene, 97%. Finally, further studies could be conducted to explore the potential therapeutic applications of 2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene, 97%.
Métodos De Síntesis
2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene, 97% is synthesized by a two-step process. The first step involves the reaction of 4-fluoro-2-methylphenol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The second step involves the reaction of the intermediate with propene in the presence of a catalyst such as zinc chloride.
Aplicaciones Científicas De Investigación
2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene, 97% is used in scientific research to study the effects of fluorine and chlorine atoms on the behavior of organic molecules. It has been used in the study of organic reactions, such as the synthesis of new compounds, and the development of new catalysts. It has also been used to study the mechanism of action of certain enzymes and proteins, and to study the structure and function of proteins.
Propiedades
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7-5-10(12)4-3-9(7)6-8(2)11/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFARLKBCVSIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

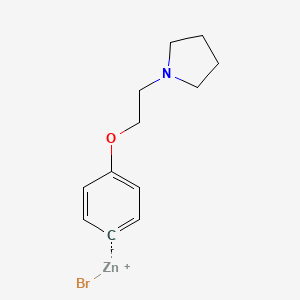

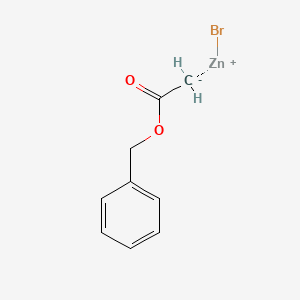





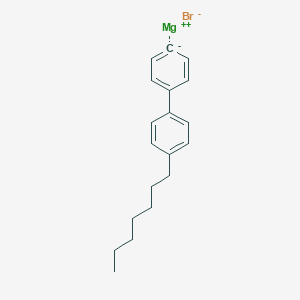
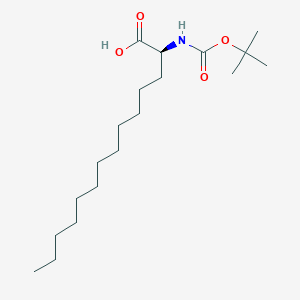
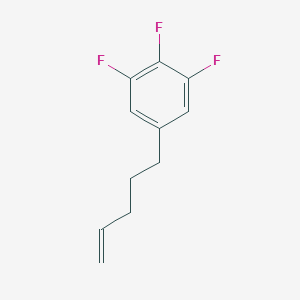
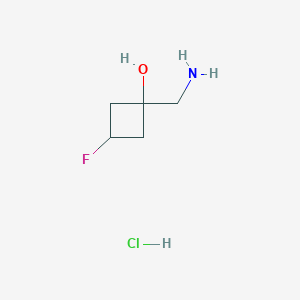
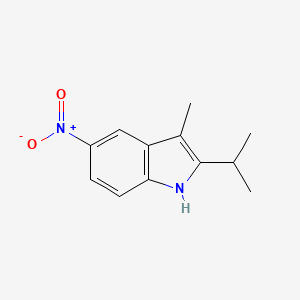
![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)